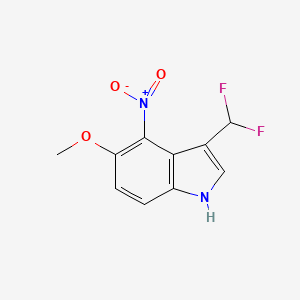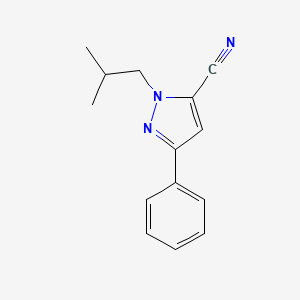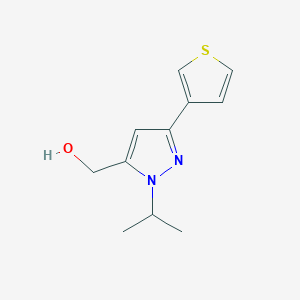
Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a fluorocyclohexyl group, and a dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-fluorocyclohexanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-fluorocyclohexanol attacks the silicon atom, displacing the chloride ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon moiety, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the fluorocyclohexyl group, potentially converting it to a cyclohexyl group.
Substitution: The tert-butyl and dimethylsilane groups can participate in substitution reactions, where other nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane involves its interaction with various molecular targets. The fluorocyclohexyl group can engage in dipole-dipole interactions, while the silicon moiety can participate in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Cis-4-tert-butylcyclohexanol: Shares the tert-butyl and cyclohexyl groups but lacks the fluorine and silicon moieties.
Tert-butyl(dimethyl)silyl chloride: Contains the tert-butyl and dimethylsilane groups but lacks the fluorocyclohexyl group.
4-tert-butylcyclohexyl acetate: Similar cyclohexyl structure but with an acetate group instead of the fluorine and silicon moieties.
Uniqueness: Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane is unique due to the combination of its fluorocyclohexyl and dimethylsilane groups. This unique structure imparts distinct electronic properties and reactivity patterns, making it valuable for specific applications in material science and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H25FOSi |
|---|---|
Peso molecular |
232.41 g/mol |
Nombre IUPAC |
tert-butyl-(4-fluorocyclohexyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H25FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9H2,1-5H3 |
Clave InChI |
DXBWWXLFKSESMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
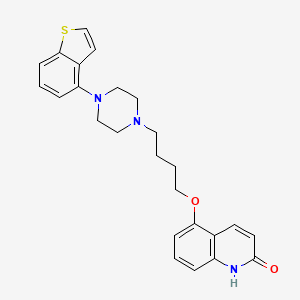
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

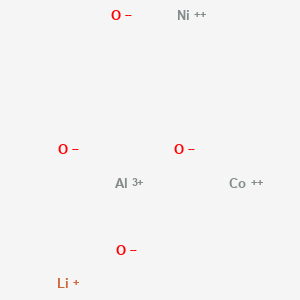
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
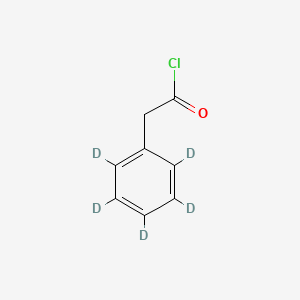
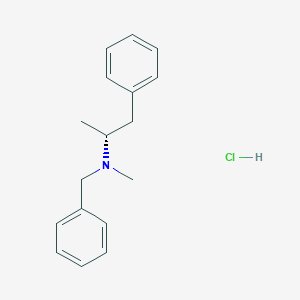
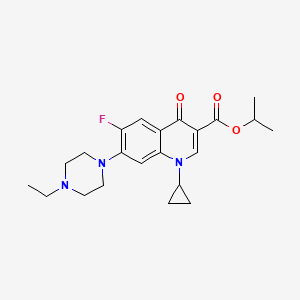
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
